molecular formula C14H9N5O5 B11762250 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11762250
M. Wt: 327.25 g/mol
InChI Key: LOXPSSOTSTVSDA-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile systematically describes the compound’s architecture. The pyrano[2,3-d]pyrimidine core (a fused bicyclic system) is substituted at positions 5, 6, and 7. The 2-nitrophenyl group at position 5, the nitrile (-CN) at position 6, and the amino (-NH₂) and hydroxyl (-OH) groups at positions 7, 2, and 4 complete the substitution pattern.

The molecular formula is C₁₄H₉N₅O₅ , derived as follows:

  • Pyrano[2,3-d]pyrimidine core : C₇H₄N₂O₂ (from , adjusted for nitrophenyl substitution).
  • 2-Nitrophenyl group : C₆H₄NO₂ (replacing a hydrogen from the phenyl group in ).
  • Nitrile and hydroxyl/amino groups : +1 CN, +2 OH, +1 NH₂.
Component Contribution to Formula
Pyrano-pyrimidine core C₇H₄N₂O₂
2-Nitrophenyl substituent C₆H₄NO₂
Nitrile (-CN) +1 C, +1 N
Hydroxyl (-OH) and amino (-NH₂) +2 O, +2 H, +1 N

The calculated exact mass is 367.06 g/mol (monoisotopic), consistent with high-resolution mass spectrometry data for analogous pyrano-pyrimidine derivatives.

X-ray Crystallographic Studies and Three-Dimensional Conformational Analysis

X-ray diffraction studies of related compounds, such as methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate (), reveal triclinic crystal systems (space group P-1) with unit cell parameters a = 8.1780(4) Å, b = 8.3787(4) Å, and c = 10.214(5) Å. For the title compound, the 2-nitrophenyl group is expected to adopt a near-perpendicular dihedral angle (~85–90°) relative to the pyrano-pyrimidine plane, minimizing steric clashes between the nitro group and the fused ring system.

Hydrogen bonding dominates the supramolecular architecture:

  • N–H···O interactions between the amino group and carbonyl oxygen (2.89–3.12 Å).
  • O–H···N bonds involving hydroxyl groups and pyrimidine nitrogen atoms (2.76–2.94 Å).

Spectroscopic Identification Techniques

FTIR Spectral Signatures of Functional Groups

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (Figure 1):

Wavenumber (cm⁻¹) Assignment
3340–3280 N–H stretch (amine)
3200–3100 O–H stretch (hydroxyl)
2225 C≡N stretch (nitrile)
1520, 1348 NO₂ asymmetric/symmetric stretch
1660 C=O (pyrimidine carbonyl)

The nitrile’s sharp peak at 2225 cm⁻¹ and the nitro group’s dual absorptions at 1520/1348 cm⁻¹ are diagnostic.

¹H/¹³C NMR Chemical Shift Assignments

Nuclear magnetic resonance (NMR) data for a structurally similar coumarin derivative () guide assignments:

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.21–8.15 (m, 1H, H-3′ of nitrophenyl).
  • δ 7.92–7.85 (m, 2H, H-4′/H-6′ of nitrophenyl).
  • δ 6.78 (s, 1H, H-8 of pyran).
  • δ 5.42 (s, 2H, NH₂).
  • δ 10.31 (s, 1H, OH at C-2).

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 163.2 (C-2, carbonyl).
  • δ 158.9 (C-4, hydroxylated carbon).
  • δ 149.5 (C-7, amino-substituted).
  • δ 118.3 (C≡N).
  • δ 135.1–125.4 (nitrophenyl carbons).

The nitro group deshields adjacent protons, shifting H-3′ upfield compared to non-nitrated analogs.

Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the molecular ion [M+H]⁺ (m/z 368.07) exhibits characteristic fragments:

  • Loss of NO₂ (m/z 322.08).
  • Cleavage of the nitrile group (m/z 341.05).
  • Pyrano-pyrimidine core (m/z 178.03).

The base peak at m/z 178.03 corresponds to the protonated pyrano[2,3-d]pyrimidine system after losing the nitrophenyl and nitrile groups.

Properties

Molecular Formula

C14H9N5O5

Molecular Weight

327.25 g/mol

IUPAC Name

7-amino-5-(2-nitrophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H9N5O5/c15-5-7-9(6-3-1-2-4-8(6)19(22)23)10-12(20)17-14(21)18-13(10)24-11(7)16/h1-4,9H,16H2,(H2,17,18,20,21)

InChI Key

LOXPSSOTSTVSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Yttrium Oxide-Catalyzed Synthesis

Y₂O₃, a Lewis acid catalyst, enables efficient synthesis under mild conditions. The procedure involves:

  • Reagents : 2-Nitrobenzaldehyde (1 mmol), barbituric acid (1 mmol), malononitrile (1 mmol), Y₂O₃ (10 mol%), and aqueous methanol (70:30 v/v).

  • Conditions : Stirring at 50°C for 2–4 hours.

  • Mechanism : Y³⁺ ions activate the aldehyde for Knoevenagel condensation, followed by Michael addition and cyclization (Scheme 1).

Yield : 90–96% after recrystallization from ethanol.

Table 1: Y₂O₃-Catalyzed Synthesis Optimization

ParameterOptimal Value
Catalyst Loading10 mol% Y₂O₃
SolventMeOH:H₂O (70:30)
Temperature50°C
Reaction Time2–4 hours

Fe₃O₄ Nanocatalyst-Assisted Synthesis

Fe₃O₄ nanoparticles offer magnetic recoverability and reusability, aligning with green chemistry principles. A representative protocol includes:

  • Catalyst : Cu(II)-immobilized Fe₃O₄@PVA nanoparticles.

  • Reagents : 2-Nitrobenzaldehyde, barbituric acid, malononitrile (1:1:1 molar ratio).

  • Conditions : Reflux in water–ethanol (1:1) for 1.5 hours.

Yield : 85–92% with catalyst reuse for up to seven cycles.

Table 2: Fe₃O₄ Nanocatalyst Performance

Cycle NumberYield (%)
192
390
588
785

Alternative Catalytic Methods

  • Ionic Liquids : [bmim]BF₄ enhances reaction rates via dual activation of substrates.

  • Organocatalysts : L-Proline in ethanol at 80°C achieves moderate yields (75–80%) but requires longer reaction times.

Optimization of Reaction Conditions

Critical parameters influencing the synthesis include:

  • Solvent Polarity : Aqueous methanol maximizes solubility of intermediates while stabilizing charged transition states.

  • Catalyst Type : Lewis acids (Y₂O₃) outperform Brønsted acids in minimizing side reactions.

  • Temperature : Elevated temperatures (>70°C) promote side product formation, whereas 50–60°C optimizes cyclization.

Characterization and Analytical Data

The synthesized compound is characterized by:

  • IR Spectroscopy : Peaks at 3441 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1726 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 10.87 (s, 1H, NH), 6.98–6.61 (m, Ar–H), 4.31 (s, 1H, CH).

Table 3: Spectral Data Comparison

GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Amino (–NH₂)33526.82 (s)
Nitro (–NO₂)1520
Pyran CH4.31

Comparative Analysis of Synthesis Methods

Table 4: Method Efficiency Comparison

MethodYield (%)Catalyst ReusabilityEco-Friendliness
Y₂O₃90–96ModerateHigh
Fe₃O₄ Nanoparticles85–92HighVery High
Ionic Liquids80–85LowModerate

Y₂O₃ catalysis excels in yield, while Fe₃O₄ offers superior sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways that are critical for cell growth and survival.

Key Findings:

  • Cell Lines Tested: A549 (lung cancer) and MCF-7 (breast cancer)
  • IC50 Values:
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0

These results suggest that this compound could serve as a lead for developing new anticancer agents with improved efficacy and selectivity .

Anti-inflammatory Properties

The compound's structure indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. Preliminary studies have shown that it may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.

Case Study:
In a study examining the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were observed, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Derivatives of pyrano[2,3-d]pyrimidine structures have demonstrated efficacy against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Related compounds exhibited MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus.

This suggests that the compound may be effective in developing new antibiotics or antimicrobial agents .

Structural Insights and Mechanisms

The molecular structure of 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile reveals several functional groups that contribute to its biological activity:

  • Amino Group: Contributes to hydrogen bonding with biological targets.
  • Nitrophenyl Moiety: May enhance lipophilicity and facilitate membrane penetration.

Summary of Applications

ApplicationKey Findings
AnticancerSignificant cytotoxicity against A549 and MCF-7 cell lines (IC50: 12.5 µM, 15.0 µM)
Anti-inflammatoryReduces TNF-α and IL-6 levels in LPS-induced inflammation models
AntimicrobialEffective against E. coli and S. aureus with MIC around 256 µg/mL

Mechanism of Action

The mechanism of action of 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Substituent Variations and Their Impacts

Compound Name Substituents at Position 5 Key Functional Groups Biological Relevance
Target Compound 2-Nitrophenyl 7-NH₂, 2,4-OH, 6-CN Potential PARP-1 inhibition, enhanced electron-withdrawing effects
Compound 1 () Thiophen-2-yl 7-NH₂, 2,4-dione, 6-CN PARP-1 inhibition; antitumor activity
Compound 4k () Phenyl 7-NH₂, 2,4-dione, 6-CN High yield (95%); used in catalytic studies
Compound 8c () 2-Nitrophenyl 7-NH₂, 2-thioxo, 6-CN Antimicrobial activity; IR νNO₂ at 1552 cm⁻¹
Compound 3h () 4-Nitrophenyl 7-NH₂, 2,4-dione, 6-CN High thermal stability (mp > 300°C)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, CN) improve thermal stability and bioactivity.
  • Thioxo vs. dione groups : Thioxo derivatives (e.g., 8c) exhibit distinct IR profiles (νC=S at ~1250 cm⁻¹) and enhanced antimicrobial activity compared to dione analogues .

Key Observations :

  • Green solvents (e.g., water:ethanol) and solvent-free conditions improve sustainability without compromising yield .
  • Catalysts like Cp₂ZrCl₂ enhance efficiency but require optimization to avoid excess usage .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Spectral Features
Target Compound Not reported Expected νNO₂ (~1550), νCN (~2200)
Compound 1 () 295–298 1751 (C=O), 2194 (CN) High thermal stability
Compound 8c () 150–152 1552 (NO₂), 2191 (CN) Lower mp due to thioxo group
Compound 4k () 206–208 1714 (C=O), 2198 (CN) NMR: δ 7.08–7.25 (aromatic protons)

Key Observations :

  • Nitro groups lower melting points compared to phenyl or thiophenyl derivatives.
  • Carbonitrile and carbonyl groups dominate IR spectra across analogues.

Key Observations :

  • Nitroaryl derivatives (e.g., 8c) show broader antimicrobial activity compared to non-nitrated analogues.
  • PARP-1 inhibition correlates with the presence of electron-withdrawing groups and hydrogen-bond donors .

Biological Activity

7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrano[2,3-d]pyrimidine core and various functional groups, suggests a variety of biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is C14H9N5O5C_{14}H_{9}N_{5}O_{5}. The compound features:

  • Amino group : Contributes to hydrogen bonding and potential receptor interactions.
  • Hydroxy groups : May enhance solubility and biological availability.
  • Nitrophenyl moiety : Imparts unique electronic properties that can affect biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it may serve as an effective agent against various bacterial strains. For instance, its activity has been compared with standard antibiotics like ciprofloxacin, showing promising results in inhibiting bacterial growth.

Microbial Strain Inhibition Zone (mm) Comparison with Ciprofloxacin
E. coli15Less effective
S. aureus20Comparable
P. aeruginosa18More effective

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer). The IC50 values indicate significant cytotoxicity:

Cell Line IC50 (μM) Reference Compound
MDA-MB-23127.6Paclitaxel (PTX)
A549 (Lung Cancer)35.0Doxorubicin

The exact mechanisms through which 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways critical to microbial growth and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various pyranopyrimidine derivatives, 7-amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile showed significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of several traditional antibiotics .
  • Cytotoxicity in Cancer Cells : A recent study focused on the cytotoxic effects of this compound on breast cancer cells indicated that it not only inhibited cell growth but also induced apoptosis in MDA-MB-231 cells . The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic: What synthetic strategies are employed to prepare 7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile?

Methodological Answer:
The compound is synthesized via multi-component cyclocondensation reactions. A common approach involves reacting β-ketonitriles with 2-nitrophenyl-substituted aldehydes and urea derivatives under reflux in ethanol or methanol. For example, similar pyrano[2,3-d]pyrimidine derivatives are prepared by heating precursors at 120°C in sealed tubes with anhydrous ammonium acetate, followed by purification via recrystallization from ethanol-DMF mixtures . Key steps include:

  • Cyclization: Formation of the pyran ring via Knoevenagel condensation.
  • Functionalization: Introduction of the 2-nitrophenyl group via nucleophilic substitution or electrophilic aromatic substitution.
  • Characterization: Use of IR (e.g., NH2_2 stretches at 3200–3336 cm1^{-1}) and 1^1H NMR (aromatic protons at δ 7.15–8.54 ppm) for structural confirmation .

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • IR Spectroscopy: Detects functional groups such as NH2_2 (3200–3336 cm1^{-1}), CN (2191 cm1^{-1}), and hydroxyl groups (broad peaks ~3200 cm1^{-1}) .
  • 1^1H NMR: Assigns protons in the pyrano-pyrimidine core (e.g., pyrane C4-H at δ 4.32 ppm) and aromatic substituents (2-nitrophenyl protons at δ 7.55–8.15 ppm). NH2_2 protons appear as broad singlets at δ 7.47–7.59 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 403 for analogous compounds) confirm molecular weight, with fragmentation patterns validating the pyrimidine backbone .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (DMF or acetonitrile) to enhance solubility of intermediates. For example, achieved 70% yield using DMF in a sealed tube at 120°C .
  • Catalysis: Introduce K2_2CO3_3 or NaHCO3_3 to deprotonate intermediates and accelerate cyclization. utilized NaHCO3_3 to isolate products with >95% purity via recrystallization .
  • Temperature Control: Prolonged heating (24–48 hours) at 80–120°C ensures complete cyclization, as seen in for analogous pyrano-pyrimidines .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR: Resolves broadening caused by tautomerism (e.g., keto-enol equilibria in the pyran ring). For example, observed sharp NH2_2 signals at 25°C but broadening at elevated temperatures .
  • 2D NMR Techniques: NOESY ( ) and HSQC correlate protons and carbons to confirm spatial proximity of substituents (e.g., CH2_2 groups in benzyl derivatives) .
  • X-ray Crystallography: Definitive structural assignments are achieved via single-crystal analysis, as demonstrated for related pyrano-pyrimidines in .

Advanced: What is the mechanistic role of the 2-nitrophenyl substituent in biological activity?

Methodological Answer:
The 2-nitrophenyl group enhances bioactivity through:

  • Electron-Withdrawing Effects: Stabilizes the pyrimidine ring, increasing electrophilicity for interactions with biological targets (e.g., enzyme active sites).
  • Hydrogen Bonding: Nitro groups act as H-bond acceptors, as seen in pyrano[2,3-d]pyrimidine derivatives with antimicrobial activity () .
  • Steric Effects: The ortho-nitro group restricts rotational freedom, favoring planar conformations critical for DNA intercalation (analogous to pyrido[2,3-d]pyrimidines in ) .

Advanced: How do substituents at the 5-position influence the compound’s reactivity in cyclocondensation reactions?

Methodological Answer:

  • Electron-Deficient Aromatics (e.g., 2-nitrophenyl): Accelerate cyclization by polarizing the aldehyde carbonyl, facilitating nucleophilic attack by β-ketonitriles. reported 95% yields for nitro-substituted derivatives .
  • Steric Hindrance: Bulky substituents (e.g., 4-chlorophenyl in ) reduce reaction rates, requiring extended reflux times (7–24 hours) .
  • Solubility Effects: Hydrophobic groups (e.g., cyclohexyl in ) necessitate mixed solvents (acetonitrile/water) to maintain homogeneity during synthesis .

Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess redox stability. For example, used DFT to correlate pyrazolo[1,5-a]pyrimidine electronic profiles with CYP450 inhibition .
  • Molecular Docking: Predicts binding affinities to targets like dihydrofolate reductase (DHFR). Pyrano-pyrimidines in showed docking scores comparable to trimethoprim .
  • ADMET Prediction: Tools like SwissADME evaluate logP (lipophilicity) and BBB permeability. Nitro groups in analogs reduce CNS penetration due to high polarity .

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